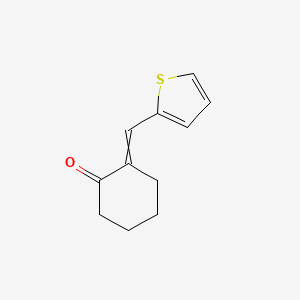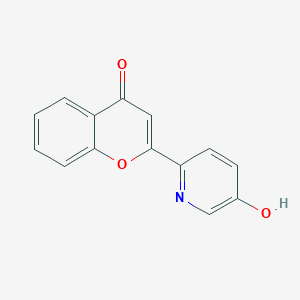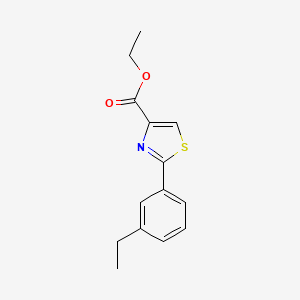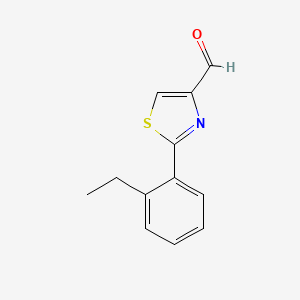![molecular formula C14H9NO3 B8271069 2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one CAS No. 884500-73-6](/img/structure/B8271069.png)
2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one is a heterocyclic compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 g/mol This compound is known for its unique structure, which combines a pyrano ring fused with a pyridine ring, and a hydroxyphenyl group attached to the pyrano ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents . Another method includes the use of coumarin heterocycles, which are synthesized through various procedures . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the chosen synthetic route.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories for scientific purposes. The production process involves standard organic synthesis techniques, including purification steps like column chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy group and heterocyclic structure but differ in the arrangement of the rings.
Coumarin derivatives: These compounds have a similar pyrano ring but differ in the attached functional groups and overall structure.
Polysubstituted pyrano indoles: These compounds have a pyrano ring fused with an indole ring and various substituents.
The uniqueness of this compound lies in its specific combination of a pyrano ring fused with a pyridine ring and a hydroxyphenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
884500-73-6 |
|---|---|
Molekularformel |
C14H9NO3 |
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
2-(4-hydroxyphenyl)pyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C14H9NO3/c16-10-5-3-9(4-6-10)13-8-11(17)14-12(18-13)2-1-7-15-14/h1-8,16H |
InChI-Schlüssel |
NHPGMWSXLJULOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=O)C=C(O2)C3=CC=C(C=C3)O)N=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B8270991.png)

![2-(4-Fluorophenyl)-5-methyl-1H-benzo[D]imidazole](/img/structure/B8271018.png)

![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-methylmaleimide(1,5-cyclooctadiene)rhodium(i)tetrafluoroborate](/img/structure/B8271041.png)





![1-[2-Amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271089.png)
![1-[2-Amino-1-(3-phenoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271095.png)
![1-[2-Amino-1-(4-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271102.png)
